(7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one
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Overview
Description
(7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one typically involves multiple steps, starting from readily available starting materials. The key steps often include the formation of the furobenzoxazinone core, followed by the introduction of the fluorobenzylidene and pyridinylmethyl groups. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance the production process. Quality control measures are crucial to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds.
Scientific Research Applications
(7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 2-Fluorodeschloroketamine
Uniqueness
(7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to interact with specific molecular targets in ways that similar compounds may not, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H19FN2O3 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(7Z)-7-[(2-fluorophenyl)methylidene]-9-methyl-3-(pyridin-3-ylmethyl)-2,4-dihydrofuro[3,2-g][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C24H19FN2O3/c1-15-23-18(13-27(14-29-23)12-16-5-4-8-26-11-16)9-19-22(28)21(30-24(15)19)10-17-6-2-3-7-20(17)25/h2-11H,12-14H2,1H3/b21-10- |
InChI Key |
KKVSCXOMNVODEI-FBHDLOMBSA-N |
Isomeric SMILES |
CC1=C2C(=CC3=C1O/C(=C\C4=CC=CC=C4F)/C3=O)CN(CO2)CC5=CN=CC=C5 |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=CC4=CC=CC=C4F)C3=O)CN(CO2)CC5=CN=CC=C5 |
Origin of Product |
United States |
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